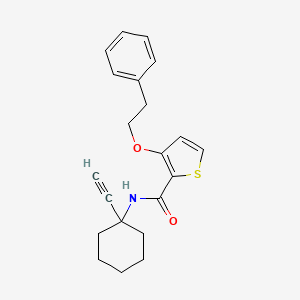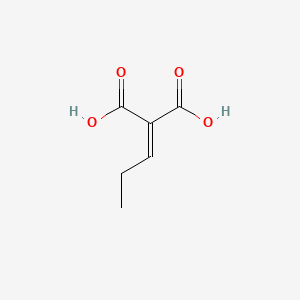
Propylidenepropanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Propylidenepropanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with propyl halides in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds as follows:
CH2(COOH)2+C3H7Br→C3H7CH(COOH)2+NaBr
Industrial Production Methods
Industrial production of this compound often involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.
化学反应分析
Types of Reactions
Propylidenepropanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydrogen atoms in the propyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: this compound can be oxidized to form propionic acid and carbon dioxide.
Reduction: Reduction can yield propylidenepropanediol.
Substitution: Halogenation can produce halogenated derivatives of this compound.
科学研究应用
Propylidenepropanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of propylidenepropanedioic acid involves its ability to form stable complexes with metal ions. This property is utilized in various catalytic processes and in the stabilization of reactive intermediates in organic synthesis. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these reactions.
相似化合物的比较
Propylidenepropanedioic acid can be compared with other similar compounds such as:
Malonic acid: The parent compound from which this compound is derived.
Ethylmalonic acid: Another derivative of malonic acid with an ethyl group instead of a propyl group.
Methylmalonic acid: A derivative with a methyl group.
Uniqueness
The uniqueness of this compound lies in its propyl group, which imparts different chemical properties compared to its analogs. This makes it suitable for specific applications where other derivatives may not be as effective.
属性
CAS 编号 |
4475-19-8 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC 名称 |
2-propylidenepropanedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |
InChI 键 |
FJWCTQCMDWCKEC-UHFFFAOYSA-N |
规范 SMILES |
CCC=C(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)

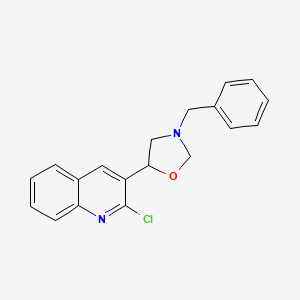
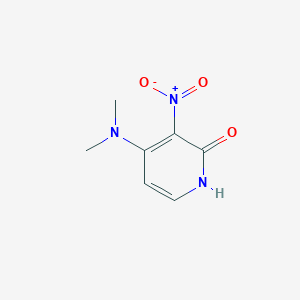
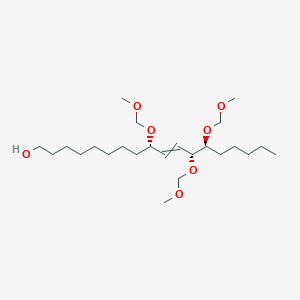

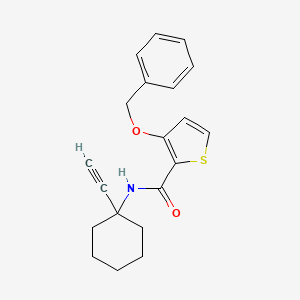

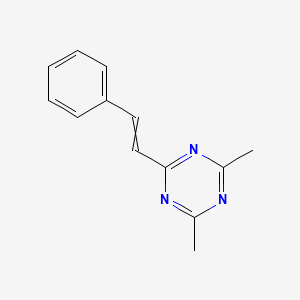
![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)

![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
